Cas no 1806345-07-2 (Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate)
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate
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- Inchi: 1S/C12H14BrNO3/c1-3-17-12(16)9-5-4-8(14)6-10(9)11(13)7(2)15/h4-6,11H,3,14H2,1-2H3
- InChI Key: UNEWMWYOTLEUHI-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=C(C=CC=1C(=O)OCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 296
- XLogP3: 2
- Topological Polar Surface Area: 69.4
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005435-250mg |
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate |
1806345-07-2 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
| Alichem | A015005435-500mg |
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate |
1806345-07-2 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
| Alichem | A015005435-1g |
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate |
1806345-07-2 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate
Introduction to Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate (CAS No. 1806345-07-2)
Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate (CAS No. 1806345-07-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The molecular structure of Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate is composed of a benzoate moiety with an ethyl ester group, an amino group at the para position, and a brominated ketone substituent at the meta position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The ethyl ester group enhances solubility and stability, while the amino group provides reactivity for further derivatization. The brominated ketone substituent introduces electrophilic reactivity, which can be exploited in various chemical reactions and biological interactions.
The synthesis of Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate has been reported using several methodologies. One common approach involves the reaction of 4-aminoacetophenone with bromoacetyl bromide followed by esterification with ethanol. This multi-step process ensures high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using microwave-assisted reactions and catalysts that minimize by-products and waste.
In terms of biological activity, Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for the treatment of metabolic disorders. Additionally, preliminary investigations into its anti-inflammatory properties have revealed that it can modulate key signaling pathways associated with inflammation, suggesting its potential use in inflammatory diseases.
Recent research has also explored the pharmacokinetic properties of Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate. In vitro and in vivo studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for its development as a drug candidate, as they ensure that the compound can effectively reach its target site and exert its therapeutic effects without significant side effects.
The safety profile of Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate has been extensively evaluated through toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. These findings support its potential for further clinical development.
In conclusion, Ethyl 4-amino-2-(1-bromo-2-oxopropyl)benzoate (CAS No. 1806345-07-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in drug discovery and development.
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